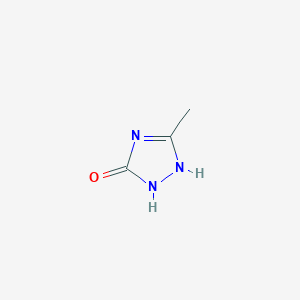
2-氨基-6-硝基苯甲醛
描述
2-Amino-6-nitrobenzaldehyde is a chemical compound with the molecular formula C7H6N2O3 and a molecular weight of 166.14 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Amino-6-nitrobenzaldehyde is1S/C7H6N2O3/c8-6-2-1-3-7 (9 (11)12)5 (6)4-10/h1-4H,8H2 . The vibrational spectra of a similar molecule, 2-amino-6-methoxy-3-nitropyridine, have been simulated theoretically and compared experimentally . Physical And Chemical Properties Analysis
2-Amino-6-nitrobenzaldehyde is a solid at room temperature . It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .科学研究应用
药物化学与药物开发
2-氨基-6-硝基苯甲醛是合成生物活性化合物的宝贵砌块。研究人员一直在探索它作为创建新型药物的先驱的潜力。通过对该化合物的功能化,科学家可以设计具有增强药理特性的衍生物。 例如,观察到它与过渡金属络合会增强治疗化合物的效力 .
席夫碱的形成
席夫碱是由醛或酮与胺缩合形成的多功能有机化合物。2-氨基-6-硝基苯甲醛很容易参与席夫碱反应,从而产生各种衍生物。这些席夫碱在配位化学、催化以及作为金属配合物的配体方面有应用。 例如,已经研究了使用 2-氨基-6-硝基苯甲醛和对氯苯胺合成席夫碱 .
安全和危害
2-Amino-6-nitrobenzaldehyde is classified under CLP as Acute Tox. 4: H302+312+332; STOT SE 3: H335; Eye Irrit. 2: H319; Skin Irrit. 2: H315 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
2-Amino-6-nitrobenzaldehyde is a chemical compound that has been used in the synthesis of various Schiff bases . Schiff bases are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The primary targets of 2-Amino-6-nitrobenzaldehyde, therefore, would be the microbial and fungal cells against which it exhibits its antimicrobial and antifungal activities .
Mode of Action
The mode of action of 2-Amino-6-nitrobenzaldehyde involves its conversion into Schiff bases, which are known to interact with bacterial and fungal cells . The molecular structure of Schiff bases determines their mode of interaction and inhibition effectiveness with these cells .
Biochemical Pathways
Schiff bases, which are derived from 2-amino-6-nitrobenzaldehyde, are known to interfere with various biochemical processes in microbial cells, leading to their antimicrobial activity
Pharmacokinetics
The compound’s molecular weight is 16614 , which may influence its absorption and distribution in the body
Result of Action
The result of the action of 2-Amino-6-nitrobenzaldehyde is primarily its antimicrobial and antifungal effects, as evidenced by the activities of its Schiff base derivatives . These compounds can inhibit the growth of various microbial and fungal cells, thereby exhibiting their antimicrobial and antifungal properties .
Action Environment
The action of 2-Amino-6-nitrobenzaldehyde and its derivatives can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C , suggesting that temperature can affect its stability. Additionally, the compound’s efficacy may be influenced by the pH and the presence of other substances in its environment. More research is needed to understand how these and other environmental factors influence the action, efficacy, and stability of 2-Amino-6-nitrobenzaldehyde.
生化分析
Biochemical Properties
The exact biochemical properties of 2-Amino-6-nitrobenzaldehyde are not fully understood due to limited research. It is known that the compound can participate in various biochemical reactions. For instance, it can undergo reactions at the benzylic position, which involves the removal of a benzylic hydrogen . The exact enzymes, proteins, and other biomolecules that 2-Amino-6-nitrobenzaldehyde interacts with are yet to be identified.
Cellular Effects
The cellular effects of 2-Amino-6-nitrobenzaldehyde are not well-documented. It is known that similar compounds can have significant effects on cells. For example, some benzimidazole derivatives have shown significant anti-inflammatory properties
Molecular Mechanism
It is known that similar compounds can undergo reactions at the benzylic position, which involves the removal of a benzylic hydrogen . This reaction is typically facilitated via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-6-nitrobenzaldehyde in laboratory settings are not well-documented. It is known that similar compounds can exhibit significant changes over time. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties
Dosage Effects in Animal Models
The effects of 2-Amino-6-nitrobenzaldehyde at different dosages in animal models are not well-documented. It is known that similar compounds can exhibit significant effects at different dosages. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties at non-toxic doses .
Metabolic Pathways
The metabolic pathways that 2-Amino-6-nitrobenzaldehyde is involved in are not well-documented. It is known that similar compounds can participate in various metabolic pathways. For instance, 2-amino-4-nitrotoluene, a similar compound, is known to participate in several metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Amino-6-nitrobenzaldehyde within cells and tissues are not well-documented. It is known that similar compounds can be transported and distributed within cells and tissues. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties .
Subcellular Localization
The subcellular localization of 2-Amino-6-nitrobenzaldehyde is not well-documented. It is known that similar compounds can localize in various subcellular compartments. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties .
属性
IUPAC Name |
2-amino-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACOHMHYAQXUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130133-53-8 | |
| Record name | 2-Amino-6-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-](/img/structure/B183217.png)



![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)



![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)




